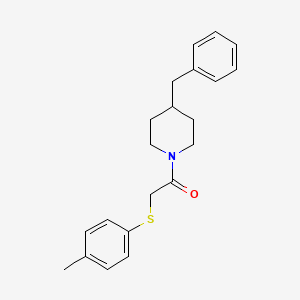

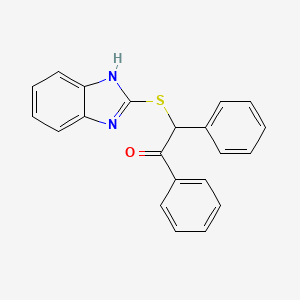

![molecular formula C11H9FN2O2S B2671103 [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 878618-18-9](/img/structure/B2671103.png)

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid” is a compound with the molecular formula C11H9FN2O2S and a molecular weight of 252.26 . It is a product used for proteomics research applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazoles in general are synthesized through various methods. For instance, 2,4-disubstituted thiazoles are synthesized by researchers using variable substituents as target structures . Another example is the synthesis of a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent effects on a prostate cancer .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including this compound, are known to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more .

AMPK Activation

This compound is also known as Activator-3 , an AMP mimetic and a potent pan-AMPK activator . AMPK (AMP-activated protein kinase) is a central energy regulator in cells. Activator-3 enhances AMPK phosphorylation by upstream kinase LKB1 and protects the AMPK complex against dephosphorylation by PP2C .

Metabolic Disorder Treatment

Activator-3 has shown potential in the treatment of metabolic disorders . In a study, oral treatment of High Sucrose Diet (HSD) fed diabetic rats with Activator-3 once a day for 30 days significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight .

Cellular Energy Regulation

The compound plays a role in cellular energy regulation . Conditions of energy depletion (low level of ATP) caused by various stresses lead to the activation of AMPK, resulting in the replenishment of ATP and cellular energy balance .

Pharmaceutical Research

“this compound” is used in pharmaceutical research . It could be used to develop new drugs or improve the efficacy of existing ones .

Agrochemical Research

Similar compounds have been identified as significant targets for agrochemical research . They could be used to develop new pesticides or improve the efficacy of existing ones .

Eigenschaften

IUPAC Name |

2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c12-8-3-1-2-4-9(8)14-11-13-7(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJBINLPXHJZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

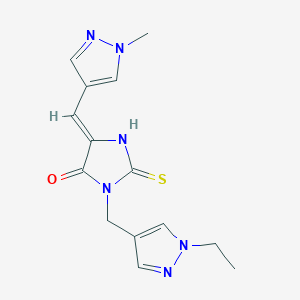

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2671024.png)

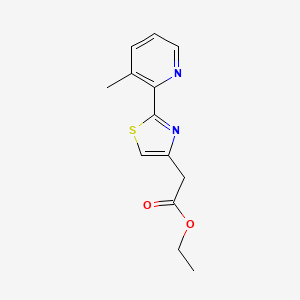

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)

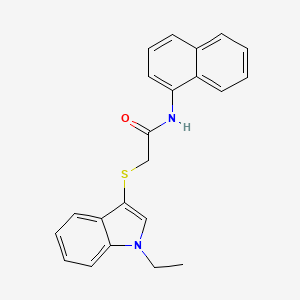

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)

methanone](/img/structure/B2671040.png)